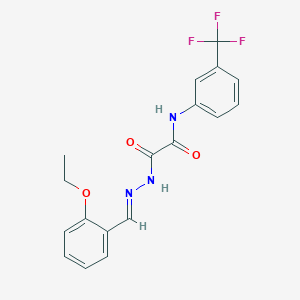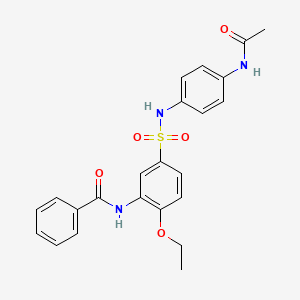
3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as Cmpd-7, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in scientific research, particularly in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the inhibition of the Akt/mTOR signaling pathway, which is known to play a key role in cancer cell survival and proliferation. 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been shown to inhibit the phosphorylation of Akt and mTOR, leading to the inhibition of downstream signaling pathways that promote cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models. 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been found to inhibit the migration and invasion of cancer cells, which are key processes involved in cancer metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in lab experiments is its specificity towards the Akt/mTOR signaling pathway, which makes it a potential therapeutic candidate for cancer treatment. However, one of the limitations of using 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide. One potential direction is to study its efficacy in combination with other anticancer drugs, as combination therapy has been shown to be more effective than monotherapy in cancer treatment. Another potential direction is to study the pharmacokinetics and pharmacodynamics of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in vivo, in order to optimize its dosing and administration. Additionally, further research is needed to explore the potential therapeutic applications of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in other diseases, such as neurodegenerative diseases and inflammation.
Métodos De Síntesis
The synthesis of 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide involves the reaction of 3-chlorobenzoyl chloride with 2-hydroxy-7-methylquinoline in the presence of triethylamine. This reaction produces an intermediate compound, which is then reacted with m-toluidine to obtain the final product, 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide.
Aplicaciones Científicas De Investigación
3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been studied extensively for its potential therapeutic applications in various diseases, particularly cancer. It has been shown to exhibit anticancer activity in various cancer cell lines, including breast, lung, and colon cancer cells. 3-chloro-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has also been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in animal models.
Propiedades
IUPAC Name |
3-chloro-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O2/c1-16-5-3-8-22(11-16)28(25(30)19-6-4-7-21(26)14-19)15-20-13-18-10-9-17(2)12-23(18)27-24(20)29/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEZWKHIWOJWJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=C(C=C(C=C3)C)NC2=O)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














